7-Cyano-1H-indole-3-sulfonyl chloride
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Overview
Description
7-Cyano-1H-indole-3-sulfonyl chloride: is a chemical compound with the molecular formula C9H5ClN2O2S. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Cyano-1H-indole-3-sulfonyl chloride typically involves the reaction of 7-cyanoindole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group at the 3-position of the indole ring .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 7-Cyano-1H-indole-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed:
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Scientific Research Applications
Chemistry: 7-Cyano-1H-indole-3-sulfonyl chloride is used as a building block in the synthesis of various indole derivatives. These derivatives are important in the development of new materials and catalysts .
Biology: In biological research, this compound is used to study the structure and function of proteins and enzymes. It can be used to modify specific amino acid residues in proteins, thereby altering their activity and function .
Medicine: It can be used to synthesize novel pharmaceuticals with improved efficacy and reduced side effects .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 7-Cyano-1H-indole-3-sulfonyl chloride involves the formation of covalent bonds with nucleophilic sites in target molecules. This can lead to the modification of proteins, enzymes, and other biomolecules, thereby altering their structure and function . The compound can interact with various molecular targets, including amino acid residues in proteins, leading to changes in their activity and function .
Comparison with Similar Compounds
7-Cyanoindole: Lacks the sulfonyl chloride group but shares the cyano group at the 7-position.
1H-Indole-3-sulfonyl chloride: Lacks the cyano group but has the sulfonyl chloride group at the 3-position.
Indole-3-acetic acid: A naturally occurring indole derivative with a carboxylic acid group at the 3-position.
Uniqueness: 7-Cyano-1H-indole-3-sulfonyl chloride is unique due to the presence of both the cyano group at the 7-position and the sulfonyl chloride group at the 3-position. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
7-cyano-1H-indole-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2S/c10-15(13,14)8-5-12-9-6(4-11)2-1-3-7(8)9/h1-3,5,12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZZSJTVQPZTES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)C(=CN2)S(=O)(=O)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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